molecular formula C9H7Br2FO2 B1410010 Methyl 3,4-dibromo-2-fluorophenylacetate CAS No. 1806307-58-3

Methyl 3,4-dibromo-2-fluorophenylacetate

Cat. No.: B1410010
CAS No.: 1806307-58-3
M. Wt: 325.96 g/mol
InChI Key: WWHUOWGGMUENIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,4-dibromo-2-fluorophenylacetate is a halogenated aromatic ester characterized by a phenylacetate backbone substituted with bromine atoms at positions 3 and 4, a fluorine atom at position 2, and a methyl ester group. Its molecular formula is C₉H₇Br₂FO₂, with a molecular weight of 356.96 g/mol.

Properties

CAS No.

1806307-58-3

Molecular Formula

C9H7Br2FO2

Molecular Weight

325.96 g/mol

IUPAC Name

methyl 2-(3,4-dibromo-2-fluorophenyl)acetate

InChI

InChI=1S/C9H7Br2FO2/c1-14-7(13)4-5-2-3-6(10)8(11)9(5)12/h2-3H,4H2,1H3

InChI Key

WWHUOWGGMUENIB-UHFFFAOYSA-N

SMILES

COC(=O)CC1=C(C(=C(C=C1)Br)Br)F

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)Br)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Ester Group
Methyl 3,4-dibromo-2-fluorophenylacetate Not reported C₉H₇Br₂FO₂ 356.96 Br: 3,4; F: 2 Methyl
Ethyl 2,4-dibromo-3-fluorophenylacetate 1803817-32-4 C₁₀H₉Br₂FO₂ 370.98 Br: 2,4; F: 3 Ethyl
Sandaracopimaric acid methyl ester Not reported C₂₁H₃₂O₂ 316.48 Diterpene backbone Methyl
E-Communic acid methyl ester Not reported C₂₁H₃₂O₂ 316.48 Labdane diterpene backbone Methyl

Key Observations :

Halogen Substitution Patterns :

  • The position of halogens critically impacts electronic and steric properties. For example:
  • In this compound, fluorine at position 2 (ortho to the ester) may increase steric hindrance near the ester group compared to Ethyl 2,4-dibromo-3-fluorophenylacetate, where fluorine is at position 3 (meta) .
  • Bromine substituents at positions 3 and 4 (vs.

Ester Group Influence :

  • The methyl ester in the target compound confers slightly higher volatility and lower molecular weight compared to the ethyl analogue. Ethyl esters generally exhibit enhanced lipophilicity, which may improve membrane permeability in biological systems .

Comparison with Diterpene Esters :

  • Compounds like sandaracopimaric acid methyl ester () share the methyl ester functional group but feature complex diterpene backbones. These larger structures are associated with distinct applications, such as resin plasticity or antimicrobial activity, unlike halogenated phenylacetates, which are tailored for synthetic intermediates .

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